molecular formula C8H10N2O5 B112352 Ac-Gly-Osu CAS No. 24715-24-0

Ac-Gly-Osu

Cat. No. B112352
CAS RN: 24715-24-0
M. Wt: 214.18 g/mol
InChI Key: YLVAAZXLYPUDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Gly-Osu is a chemical compound with the molecular formula C8H10N2O5 . It is used in the field of chemistry, particularly in the synthesis of substances . The structure of Ac-Gly-Osu contains a total of 25 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .


Molecular Structure Analysis

The molecular structure of Ac-Gly-Osu is characterized by several features. It contains a total of 25 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .


Chemical Reactions Analysis

Chemical reactions involving Ac-Gly-Osu are complex and involve multiple steps. A review on key developments towards chemical O-glycosylations in the current century provides some insights into these reactions . Another study on recent advances in stereoselective chemical O-glycosylation reactions also discusses the reactions involving compounds like Ac-Gly-Osu .

Scientific Research Applications

Green Chemistry in Pharmaceutical Manufacturing

  • Key Green Chemistry Research Areas: Pharmaceutical manufacturers emphasize integrating green chemistry and green engineering into the industry. This approach aims to improve environmental sustainability in pharmaceutical production, which may indirectly relate to the synthesis and application of compounds like Ac-Gly-Osu (Constable et al., 2007).

Advanced Materials and Nanotechnology

  • Reduced Graphene Oxide by Chemical Graphitization: The study explores novel reducing agents for graphene oxide, which might be relevant for understanding the chemical properties and potential applications of Ac-Gly-Osu in materials science (Moon et al., 2010).

Translational Glycobiology

  • Patient-Oriented Glycoscience Research: This research discusses how glycan structures relate to biological and chemical processes. It highlights the potential role of glycobiology in developing therapeutic applications, which could be relevant for Ac-Gly-Osu (Sackstein, 2016).

Plant Stress Resistance

  • Roles of Glycine Betaine and Proline in Improving Plant Stress Resistance: The study explores the role of organic osmolytes in plant stress tolerance. The relevance to Ac-Gly-Osu may lie in understanding how similar compounds function in biological systems (Ashraf & Foolad, 2007).

Chemical Reaction Dynamics

  • Photochemical Sensitization and Magnetic Field Effect: Examines chemical reactions under specific conditions, which could provide insight into the reactivity and potential applications of Ac-Gly-Osu (Morita & Ohmuro, 2002).

Biomedical Research

  • Synthesis of RGD-Peptide Modified Poly(Ester-Urethane) Urea Electrospun Nanofibers: Discusses the development of biomimetic surfaces for vascular tissue engineering, potentially relevant for the biomedical applications of Ac-Gly-Osu (Zhu et al., 2017).

Data Systems and Technology in Research

  • Integration of Data Systems and Technology: Addresses the integration of data across various research projects, essential for comprehensive research in areas like the applications of Ac-Gly-Osu (Hobbie et al., 2012).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-5(11)9-4-8(14)15-10-6(12)2-3-7(10)13/h2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVAAZXLYPUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454679
Record name Ac-Gly-Osu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Gly-Osu

CAS RN

24715-24-0
Record name Ac-Gly-Osu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Gly-Osu
Reactant of Route 2
Reactant of Route 2
Ac-Gly-Osu
Reactant of Route 3
Reactant of Route 3
Ac-Gly-Osu
Reactant of Route 4
Reactant of Route 4
Ac-Gly-Osu
Reactant of Route 5
Reactant of Route 5
Ac-Gly-Osu
Reactant of Route 6
Reactant of Route 6
Ac-Gly-Osu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.